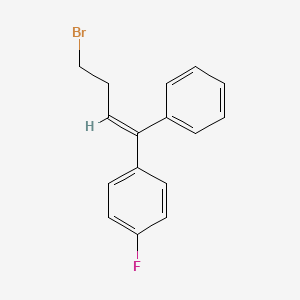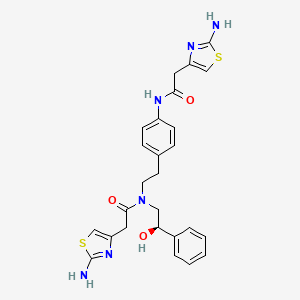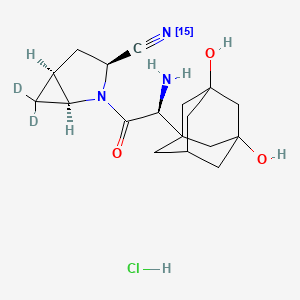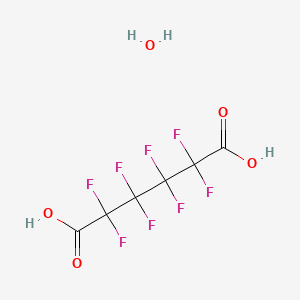
Perfluoroadipic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoroadipic acid hydrate is a fluorinated organic compound with the chemical formula C6H4F8O5. It is a derivative of adipic acid, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroadipic acid hydrate can be synthesized through the oxidation of perfluorinated diolefins. For example, perfluorooctadiene can be oxidized using potassium permanganate to yield perfluoroadipic acid. The reaction typically involves the following steps:
- Dissolve the perfluorinated diolefin in a suitable solvent.
- Add potassium permanganate as the oxidizing agent.
- Maintain the reaction mixture at an elevated temperature to facilitate the oxidation process.
- Isolate the product by filtration and purification techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Perfluoroadipic acid hydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of perfluorinated carboxylic acids.
Reduction: Reduction of perfluoroadipic acid esters using sodium borohydride in the presence of aluminum chloride yields tetrahydroperfluorodiols.
Substitution: The compound can undergo nucleophilic substitution reactions to form derivatives such as acid chlorides, esters, amides, nitriles, and amidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, elevated temperatures.
Reduction: Sodium borohydride, aluminum chloride, diglyme solvent.
Substitution: Thionyl chloride, ethanol, fluorosulfonic acid.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Tetrahydroperfluorodiols.
Substitution: Acid chlorides, esters, amides, nitriles, amidines.
Scientific Research Applications
Perfluoroadipic acid hydrate has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various fluorinated compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced properties.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of perfluoroadipic acid hydrate involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and resistance to degradation allow it to interact with various biological and chemical pathways. For example, it can activate nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and other cellular processes.
Comparison with Similar Compounds
Perfluorosebacic acid: Another perfluorinated dicarboxylic acid with a longer carbon chain.
Perfluorododecamethylenedicarboxylic acid: A perfluorinated dicarboxylic acid with an even longer carbon chain.
Uniqueness: Perfluoroadipic acid hydrate is unique due to its specific carbon chain length and the presence of fluorine atoms, which impart exceptional thermal stability and chemical resistance. Compared to its analogs, it offers a balance between chain length and functional properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedioic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O4.H2O/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;/h(H,15,16)(H,17,18);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKYYOSVJRAVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721391 |
Source


|
| Record name | Octafluorohexanedioic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-02-1 |
Source


|
| Record name | Octafluorohexanedioic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
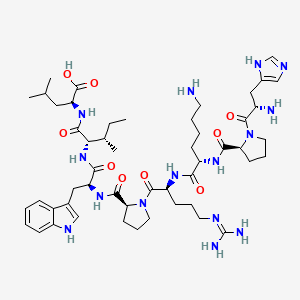
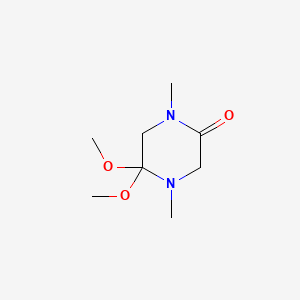



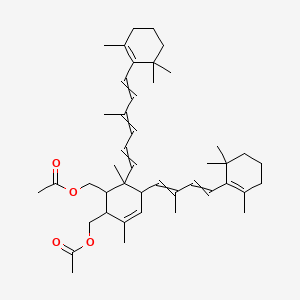
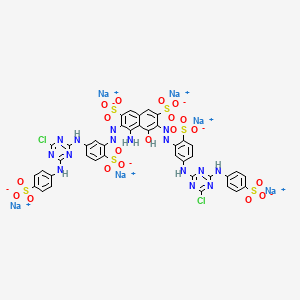

![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)

